molecular formula C14H26O2 B12660504 Nonyl 2-methylisocrotonate CAS No. 83783-79-3

Nonyl 2-methylisocrotonate

Katalognummer: B12660504
CAS-Nummer: 83783-79-3
Molekulargewicht: 226.35 g/mol
InChI-Schlüssel: NIOMGUSCYSQFTC-ACAGNQJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonyl 2-methylisocrotonate is an organic compound with the molecular formula C14H26O2. It is also known as (Z)-2-Methyl-2-butenoic acid nonyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and an acid. This compound is used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonyl 2-methylisocrotonate can be synthesized through the esterification reaction between nonanol and 2-methyl-2-butenoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl 2-methylisocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Nonyl 2-methylisocrotonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of nonyl 2-methylisocrotonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nonyl acetate: Similar ester with a different acid component.

    Nonyl propionate: Another ester with a different acid component.

    Nonyl butyrate: Ester with a longer acid chain.

Uniqueness

Nonyl 2-methylisocrotonate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

83783-79-3

Molekularformel

C14H26O2

Molekulargewicht

226.35 g/mol

IUPAC-Name

nonyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-12-16-14(15)13(3)5-2/h5H,4,6-12H2,1-3H3/b13-5-

InChI-Schlüssel

NIOMGUSCYSQFTC-ACAGNQJTSA-N

Isomerische SMILES

CCCCCCCCCOC(=O)/C(=C\C)/C

Kanonische SMILES

CCCCCCCCCOC(=O)C(=CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.